molecular formula C10H15N3O B1482383 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide CAS No. 2097971-02-1

3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide

Cat. No. B1482383
CAS RN: 2097971-02-1
M. Wt: 193.25 g/mol
InChI Key: LNCYEAJHNIEVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanamide, also known as CBP, is a cyclic amide with a pyrazole ring structure. It is a heterocyclic compound that has a wide range of applications in organic synthesis and medicinal chemistry. CBP is an important intermediate in the synthesis of a variety of compounds, and has been used in the synthesis of several drugs, including antifungals, antibiotics, and antivirals. In addition, CBP has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases.

Scientific Research Applications

Herbicide Development

This compound has been identified as a potential post-emergence herbicide, useful for controlling broad-leaved and annual grass weeds . Its moderate solubility in water and low volatility make it suitable for use in various agricultural settings without significant leaching into groundwater. It’s particularly effective in rice and other crops, targeting pests like barnyard grass and morning glory .

Biomedical Research

In the biomedical field, derivatives of this compound, specifically the pyrazolopyridine class, have shown promise. They are structurally similar to purine bases, which are fundamental components of DNA and RNA. This similarity could be exploited in drug design, potentially leading to new treatments for a variety of diseases .

Pharmacological Studies

The cyclobutyl group attached to the pyrazole ring in this compound may offer unique interactions with biological targets. This can be leveraged in pharmacological studies to develop new medications with specific binding affinities or inhibitory effects on certain enzymes or receptors .

Chemical Synthesis and Modification

The compound serves as a starting material for chemical synthesis, providing a backbone that can be modified to produce a wide range of derivatives. These derivatives can then be tested for various activities, including antibacterial, antifungal, or antiviral properties .

Material Science

In material science, the stability and reactive nature of this compound could be utilized in the development of new polymers or coatings. These materials could have applications in biotechnology, electronics, or as part of composite materials for construction .

Environmental Science

Given its moderate environmental persistence, this compound and its derivatives could be studied for their long-term impact on ecosystems. Research could focus on its degradation products, accumulation in soil or water, and effects on non-target organisms .

properties

IUPAC Name

3-(5-cyclobutyl-1H-pyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9(14)5-4-8-6-12-13-10(8)7-2-1-3-7/h6-7H,1-5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCYEAJHNIEVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 3
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 4
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 5
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 6
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide

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